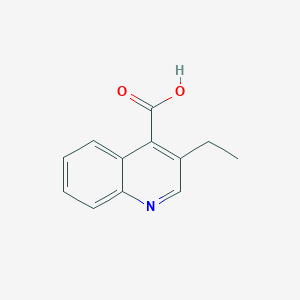
3-Ethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives are ubiquitous in natural products and bioactive compounds .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including this compound, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with an ethyl group at the 3-position and a carboxylic acid group at the 4-position . The quinoline core is a bicyclic compound that includes a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in both electrophilic and nucleophilic substitution reactions . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .Mechanism of Action
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It’s plausible that, like other quinoline derivatives, it interacts with its targets (eg, alkaline phosphatases) and inhibits their activity . This interaction could lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
Alkaline phosphatases are involved in a variety of biochemical pathways, including those related to bone mineralization and lipid metabolism .
Result of Action
Given its potential inhibitory effect on alkaline phosphatases, it may influence cellular processes regulated by these enzymes, such as bone mineralization and lipid metabolism .
Advantages and Limitations for Lab Experiments
3-Ethylquinoline-4-carboxylic acid has various advantages and limitations for lab experiments. One advantage of this compound is its high selectivity and sensitivity for the detection of metal ions, which can be useful in various applications. Additionally, this compound has potential anti-cancer properties, which can be useful in the development of new cancer therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3-Ethylquinoline-4-carboxylic acid. One direction is the development of new fluorescent probes and sensors based on this compound, which can be used in various applications, such as environmental monitoring and medical diagnostics. Another direction is the further study of the anti-cancer properties of this compound, which can lead to the development of new cancer therapies. Additionally, the mechanism of action of this compound can be further studied to better understand its biochemical and physiological effects.
Synthesis Methods
3-Ethylquinoline-4-carboxylic acid can be synthesized through various methods, such as the Pfitzinger reaction, Vilsmeier-Haack reaction, and Friedlander synthesis. The Pfitzinger reaction involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and decarboxylation. The Vilsmeier-Haack reaction involves the reaction of 2-aminobenzaldehyde with N,N-dimethylformamide and phosphorus oxychloride, followed by cyclization and decarboxylation. The Friedlander synthesis involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a Lewis acid catalyst, followed by cyclization and decarboxylation.
Scientific Research Applications
3-Ethylquinoline-4-carboxylic acid has various scientific research applications, including the synthesis of fluorescent probes and sensors, the development of anti-cancer agents, and the study of enzyme inhibition. This compound can be used as a fluorescent probe for the detection of metal ions, such as copper and zinc, due to its high selectivity and sensitivity. This compound can also be used as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in Alzheimer's disease.
properties
IUPAC Name |
3-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJFRIPRWNVLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281392 |
Source


|
| Record name | 3-Ethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1873-52-5 |
Source


|
| Record name | NSC21505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














